molecular formula C14H18N2O5 B14596721 Piperidine, 1-(4,5-dimethoxy-2-nitrobenzoyl)- CAS No. 61212-69-9

Piperidine, 1-(4,5-dimethoxy-2-nitrobenzoyl)-

Cat. No.: B14596721
CAS No.: 61212-69-9
M. Wt: 294.30 g/mol
InChI Key: WFBZLOOVSHODOJ-UHFFFAOYSA-N
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Description

Piperidine, 1-(4,5-dimethoxy-2-nitrobenzoyl)- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH The compound 1-(4,5-dimethoxy-2-nitrobenzoyl)-piperidine is characterized by the presence of a piperidine ring substituted with a 4,5-dimethoxy-2-nitrobenzoyl group

Preparation Methods

The synthesis of 1-(4,5-dimethoxy-2-nitrobenzoyl)-piperidine typically involves the acylation of piperidine with 4,5-dimethoxy-2-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4,5-dimethoxy-2-nitrobenzoyl)-piperidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4,5-dimethoxy-2-nitrobenzoyl)-piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.

    Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives, including their potential as antioxidants and cholinesterase inhibitors.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes, including the synthesis of polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzoyl)-piperidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit enzymes such as cholinesterases, thereby affecting neurotransmitter levels and signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-(4,5-dimethoxy-2-nitrobenzoyl)-piperidine can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.

    1-(4-nitrobenzoyl)-piperidine: A similar compound with a nitrobenzoyl group but lacking the methoxy substituents.

    1-(4,5-dimethoxybenzoyl)-piperidine: A compound with methoxy groups but without the nitro group.

The uniqueness of 1-(4,5-dimethoxy-2-nitrobenzoyl)-piperidine lies in the combination of the nitro and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.

Properties

CAS No.

61212-69-9

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C14H18N2O5/c1-20-12-8-10(11(16(18)19)9-13(12)21-2)14(17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3

InChI Key

WFBZLOOVSHODOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N2CCCCC2)[N+](=O)[O-])OC

Origin of Product

United States

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